2-(4-Trifluoromethylbenzoyl)thiazole

Description

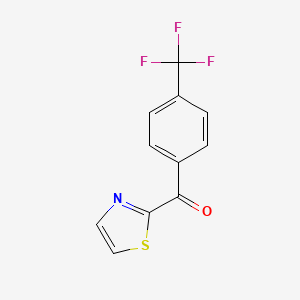

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazol-2-yl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-7(2-4-8)9(16)10-15-5-6-17-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORIWFQCOOGTGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CS2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2 4 Trifluoromethylbenzoyl Thiazole and Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing unparalleled insight into the connectivity and environment of atoms. For thiazole (B1198619) derivatives, a multi-pronged NMR approach is essential for unambiguous characterization.

1H and 13C NMR Spectroscopic Analysis of Thiazole Ring Systems

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for delineating the structure of thiazole-containing molecules. The chemical shifts (δ) of the thiazole ring protons and carbons are highly sensitive to their electronic environment, which is influenced by the nature and position of substituents.

In a typical thiazole ring, the proton at the C2 position is the most deshielded, followed by the C5 and C4 protons. For instance, in the thiazolium ion, the C2-H proton resonates at approximately 9.97 ppm, while the C4-H and C5-H protons appear at 8.42 ppm and 8.23 ppm, respectively. chemicalbook.com The ¹³C NMR spectrum of thiazole derivatives shows characteristic signals for the C2, C4, and C5 carbons. The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms and the electronic effects of substituents. researchgate.net For example, electron-withdrawing groups generally cause a downfield shift (higher ppm) of the signals of nearby carbon atoms. The analysis of these shifts, when compared with data from known thiazole derivatives, provides crucial information about the substitution pattern on the heterocycle. researchgate.netmdpi.comresearchgate.net

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for Substituted Thiazole Rings

| Nucleus | Position | Typical Chemical Shift (ppm) | Influencing Factors |

| ¹H | C2-H | 9.0 - 10.0 | Highly deshielded due to adjacent N and S atoms. |

| C4-H | 7.5 - 8.5 | Influenced by substituents at C2 and C5. | |

| C5-H | 7.0 - 8.3 | Influenced by substituents at C4. | |

| ¹³C | C2 | 150 - 170 | Very sensitive to substitution; adjacent to N and S. |

| C4 | 135 - 150 | Affected by substituents and ring currents. | |

| C5 | 110 - 125 | Generally the most upfield of the ring carbons. |

Note: The exact chemical shifts for 2-(4-trifluoromethylbenzoyl)thiazole will depend on the specific solvent and experimental conditions. The values presented are typical ranges for thiazole derivatives.

19F NMR Spectroscopy for Trifluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly specific and sensitive technique for characterizing the trifluoromethyl (-CF₃) group in this compound. The ¹⁹F nucleus possesses a nuclear spin of 1/2 and has a natural abundance of 100%, making it an ideal NMR probe. wikipedia.org Furthermore, the chemical shift range for ¹⁹F is exceptionally wide (around 800 ppm), which minimizes signal overlap and enhances resolution. wikipedia.orgnih.gov

For organofluorine compounds, the chemical shifts are typically reported relative to a standard such as CFCl₃ (0 ppm). The -CF₃ group in benzotrifluorides usually appears in a specific region of the ¹⁹F NMR spectrum, generally between -50 and -70 ppm. wikipedia.org The precise chemical shift is highly sensitive to the electronic nature of the substituents on the aromatic ring. nih.govresearchgate.net Electron-donating groups tend to cause downfield shifts, while electron-withdrawing groups lead to upfield shifts, a trend that is the reverse of what is often seen for other nuclei. uq.edu.au This sensitivity allows for detailed electronic characterization of the substituted benzoyl moiety. alfa-chemistry.comresearchgate.net

Table 2: Representative ¹⁹F NMR Data for Trifluoromethyl Groups

| Compound Type | Typical ¹⁹F Chemical Shift (ppm) | Key Observations |

| Aryl-CF₃ | -55 to -70 | Sensitive to electronic effects of other ring substituents. wikipedia.org |

| 2-(Trifluoromethylthio)benzo[d]thiazole | -42.77 (in CDCl₃) | The sulfur atom influences the electronic environment of the CF₃ group. rsc.org |

| (4-Methoxyphenyl)(trifluoromethyl)sulfane | -43.94 (in CDCl₃) | The electron-donating methoxy (B1213986) group affects the CF₃ shift. rsc.org |

Note: Chemical shifts are referenced to an external standard, commonly CFCl₃ or NaF. nih.gov

Two-Dimensional NMR Techniques for Confirmation of Thiazole Ring Closure and Substituent Positions

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are critical for the definitive confirmation of complex structures like this compound. These experiments reveal through-bond and through-space correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically over two to three bonds. youtube.comyoutube.com For a thiazole derivative, COSY spectra would confirm the connectivity between adjacent protons on the thiazole and benzoyl rings, helping to piece together the fragments of the molecule.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. youtube.comyoutube.com An HSQC or HMQC spectrum of this compound would definitively link each proton on the thiazole and phenyl rings to its corresponding carbon atom.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing techniques like FTIR, provides complementary information to NMR by identifying the functional groups and vibrational modes present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. uomustansiriyah.edu.iq

Key expected vibrational frequencies include:

C=O Stretch: A strong absorption band for the benzoyl carbonyl group is expected in the region of 1630-1680 cm⁻¹.

Aromatic C=C Stretch: The phenyl and thiazole rings will exhibit skeletal stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.netcdnsciencepub.com

C=N Stretch: The carbon-nitrogen double bond within the thiazole ring typically absorbs in the 1600-1630 cm⁻¹ range. nih.gov

C-S Stretch: Vibrations involving the carbon-sulfur bond of the thiazole ring are generally weaker and appear in the fingerprint region, often around 910-925 cm⁻¹. nih.gov

C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. researchgate.net

C-F Stretch: The strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ range.

Table 3: Characteristic FTIR Absorption Frequencies for Thiazole Derivatives

| Functional Group | Bond | Characteristic Frequency (cm⁻¹) | Intensity |

| Carbonyl | C=O | 1630 - 1680 | Strong |

| Aromatic Ring | C=C | 1400 - 1600 | Medium to Strong |

| Thiazole Ring | C=N | 1600 - 1630 | Medium |

| Thiazole Ring | C-S | 910 - 925 | Weak to Medium |

| Aromatic C-H | C-H | 3000 - 3100 | Medium |

| Trifluoromethyl | C-F | 1100 - 1300 | Strong |

Sources: researchgate.netcdnsciencepub.comnih.govresearchgate.netresearchgate.net

Advanced Vibrational Mode Analysis

For a more profound understanding of the molecular vibrations, experimental FTIR data can be supplemented with theoretical calculations. taylorfrancis.com Methods such as Density Functional Theory (DFT) are employed to calculate the optimized molecular geometry and predict the vibrational frequencies. researchgate.netresearchgate.netnih.gov This computational analysis allows for the precise assignment of each observed absorption band to specific vibrational modes of the molecule, including stretching, bending, and torsional motions. semanticscholar.org Such detailed analysis can confirm subtle structural features and distinguish between different conformations or isomers, providing a comprehensive picture of the molecule's dynamic structure. mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular formula is C₁₁H₆F₃NOS, leading to a calculated molecular weight of approximately 257.24 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at this m/z value.

The fragmentation of this compound is predicted to follow patterns characteristic of ketones and aromatic heterocyclic compounds. The primary fragmentation is expected to be α-cleavage on either side of the carbonyl group. This would lead to the formation of two main fragment ions: the thiazolyl cation and the 4-trifluoromethylbenzoyl cation.

Key fragmentation pathways for ketones include the cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.orgwhitman.edu For this compound, this would result in the following primary fragment ions:

Thiazole-2-carbonyl cation (m/z 112): Formed by the loss of the 4-trifluoromethylphenyl radical.

4-Trifluoromethylbenzoyl cation (m/z 173): Formed by the loss of the thiazole radical.

Further fragmentation of the 4-trifluoromethylbenzoyl cation could involve the loss of a CO molecule to yield a 4-trifluoromethylphenyl cation (m/z 145). The thiazole ring itself can undergo characteristic fragmentation, although it is a relatively stable aromatic system. wikipedia.org Studies on other substituted thiazoles have shown that the initial fragmentation is often dominated by the substituents. mdpi.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (Predicted) | Lost Neutral Fragment |

| [C₁₁H₆F₃NOS]⁺ (Molecular Ion) | 257 | - |

| [C₄H₂NSCO]⁺ | 112 | •C₇H₄F₃ |

| [C₈H₄F₃O]⁺ | 173 | •C₃H₂NS |

| [C₇H₄F₃]⁺ | 145 | CO |

This table is based on theoretical fragmentation patterns of ketones and substituted aromatic compounds.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related thiazole derivatives provides insight into the expected solid-state structure.

For instance, the crystal structures of other 2-substituted thiazole derivatives reveal important conformational features. nih.govnih.govmdpi.comnih.gov The planarity of the thiazole ring is a key characteristic, though substituents can cause some deviation. In a compound like this compound, there would be a torsional angle between the plane of the thiazole ring and the plane of the phenyl ring, influenced by steric hindrance and crystal packing forces.

In the crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide, the interplanar angle between the benzothiazole (B30560) and phenyl rings is 40.71 (3)°. nih.gov This demonstrates that significant twisting between aromatic rings linked by a flexible chain is common. For this compound, a similar non-planar conformation is expected.

Intermolecular interactions, such as hydrogen bonds and π-π stacking, play a crucial role in the crystal packing. While this compound lacks strong hydrogen bond donors, weak C-H···N and C-H···O interactions, as well as π-π stacking between the aromatic rings of adjacent molecules, would likely govern the supramolecular assembly.

Table 2: Representative Bond Lengths and Angles from a Related Thiazole Derivative

| Parameter | Bond | Length (Å) / Angle (°) | Source Compound |

| Bond Length | S1-C2 | 1.73 | (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one |

| Bond Length | N1-C2 | 1.30 | (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one |

| Bond Length | C=O | 1.21 | (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one |

| Bond Angle | S1-C2-N1 | 115.0 | (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one |

| Torsion Angle | C(thiazole)-C(carbonyl)-C(phenyl)-C(phenyl) | Variable | Expected to be non-planar |

Data is illustrative and sourced from a related thiadiazole structure due to the unavailability of data for the specific compound. mdpi.com

Rotational Spectroscopy for Gas-Phase Equilibrium Structure Determination

Rotational spectroscopy, particularly using microwave techniques, is a high-resolution method for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions. This technique measures the transition frequencies between quantized rotational energy levels, which are dependent on the molecule's moments of inertia.

The rotational spectrum of the parent thiazole molecule has been extensively studied, leading to a highly precise semi-experimental equilibrium structure (rₑSE). nih.gov These studies provide a foundational understanding of the thiazole ring's geometry. For the unsubstituted thiazole, the bond lengths and angles have been determined with very high accuracy.

The introduction of the 2-(4-trifluoromethylbenzoyl) substituent would significantly alter the rotational spectrum. The large mass of this group would decrease the rotational constants, leading to a much denser spectrum. Furthermore, the internal rotation of the phenyl group and the trifluoromethyl group would lead to splittings of the rotational transitions, making the spectrum more complex.

To determine the equilibrium structure of this compound, the rotational spectra of multiple isotopologues (molecules where one or more atoms have been replaced by their isotopes) would need to be measured and analyzed. nih.gov This allows for the determination of the coordinates of each atom within the molecule's principal axis system, providing a complete and unambiguous structural determination in the gas phase.

Table 3: Equilibrium Structural Parameters of the Thiazole Ring from Rotational Spectroscopy

| Parameter | Atoms | Value (Å or °) |

| Bond Length | S1-C2 | 1.724 |

| Bond Length | C2-N3 | 1.304 |

| Bond Length | N3-C4 | 1.369 |

| Bond Length | C4-C5 | 1.373 |

| Bond Length | C5-S1 | 1.713 |

| Bond Angle | C5-S1-C2 | 89.4 |

| Bond Angle | S1-C2-N3 | 115.2 |

| Bond Angle | C2-N3-C4 | 110.3 |

| Bond Angle | N3-C4-C5 | 115.9 |

| Bond Angle | C4-C5-S1 | 109.2 |

Data is for the unsubstituted thiazole molecule and provides a reference for the ring structure. nih.gov

Computational and Theoretical Investigations of 2 4 Trifluoromethylbenzoyl Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure of medium-sized organic molecules. researchgate.net These calculations are fundamental for determining the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule.

Methodologies for similar thiazole (B1198619) derivatives often employ functionals like B3LYP, PBE1PBE, or M06-2X combined with basis sets such as 6-31G* or the more extensive 6-311++G(d,p). bohrium.commdpi.comnih.govresearchgate.net The output of these calculations provides key geometric parameters (bond lengths, bond angles, and dihedral angles) and electronic properties. taylorfrancis.com

Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which are critical for understanding intermolecular interactions.

Illustrative Optimized Geometrical Parameters: The following table presents a hypothetical but chemically reasonable set of optimized geometrical parameters for 2-(4-Trifluoromethylbenzoyl)thiazole, as would be obtained from a DFT calculation.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length (Å) | Thiazole C=N | 1.29 |

| Thiazole C-S | 1.75 | |

| Benzoyl C=O | 1.22 | |

| Phenyl C-CF3 | 1.49 | |

| C-F | 1.35 | |

| Bond Angle (°) | Thiazole C-S-C | 88 |

| Thiazole N-C-S | 115 | |

| Benzoyl C-C(O)-C | 119 | |

| Dihedral Angle (°) | Thiazole-Benzoyl | ~25 |

| Note: These values are illustrative and represent typical data obtained from DFT calculations. |

Illustrative Electronic Properties: This table shows representative electronic properties that would be calculated to assess the molecule's reactivity.

| Property | Illustrative Value (eV) | Significance |

| HOMO Energy | -7.50 | Electron-donating capability |

| LUMO Energy | -2.10 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.40 | Chemical reactivity, stability |

| Note: These values are illustrative and represent typical data obtained from DFT calculations. |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational simulation technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. It is an indispensable tool in drug discovery for identifying potential biological targets and understanding the structural basis of a compound's activity. nih.gov

For thiazole derivatives, docking studies have been performed against a wide array of targets, including tubulin in cancer, nih.gov DNA gyrase in bacteria, nih.gov and phospholipase A2 from snake venom. nih.gov The process involves placing the 3D structure of the ligand (this compound) into the binding site of a target protein. An algorithm then samples different conformations and orientations of the ligand, scoring each pose based on a function that estimates the binding affinity (e.g., in kcal/mol).

The results predict the most stable binding mode and quantify the interaction energy. Analysis of the best-docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the target's active site. The trifluoromethyl group, for instance, can participate in strong hydrophobic or dipole-dipole interactions, while the thiazole ring's sulfur and nitrogen atoms can act as hydrogen bond acceptors. nih.gov

Illustrative Molecular Docking Results: The table below illustrates hypothetical docking results of this compound with a protein kinase, a common target for therapeutic agents.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase (e.g., EGFR) | -8.5 | MET793, LYS745 | Hydrogen Bond (with C=O) |

| LEU718, VAL726 | Hydrophobic (with Phenyl) | ||

| PHE856 | π-π Stacking (with Thiazole) | ||

| LEU844 | Hydrophobic (with CF3) | ||

| Note: These results are illustrative, based on common interaction patterns for kinase inhibitors. |

In Silico ADME Prediction Methodologies

Before a compound can become a viable drug, it must possess suitable pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) allows for early assessment of a compound's drug-likeness, helping to identify potential liabilities and reduce late-stage failures in drug development. benthamscience.com

Various computational models and rules are used to predict ADME properties. Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness and potential for oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Veber's rule provides additional criteria related to the number of rotatable bonds and polar surface area (PSA), which correlate with intestinal absorption. nih.gov

Specialized software platforms (e.g., QikProp, SwissADME) can predict a wide range of properties, including human intestinal absorption (HIA), Caco-2 cell permeability, blood-brain barrier (BBB) penetration, and binding to human serum albumin. nih.govmdpi.com

Illustrative Predicted ADME Properties: This table shows a hypothetical ADME profile for this compound.

| Property | Parameter | Predicted Value | Compliance |

| Physicochemical | Molecular Weight | 273.25 g/mol | Yes |

| logP | 3.1 | Yes | |

| Polar Surface Area (TPSA) | 49.6 Ų | Yes | |

| Lipinski's Rule | Violations | 0 | Good |

| Pharmacokinetics | GI Absorption | High | Good |

| BBB Permeant | Yes | CNS side effects possible | |

| P-gp Substrate | No | Good | |

| Drug-Likeness | Veber's Rule | Yes | Good oral bioavailability |

| Note: These values are illustrative and represent typical data obtained from in silico prediction tools. |

Quantum Chemical Computational Methods for Spectroscopic Property Prediction and Validation

Quantum chemical calculations are highly effective for predicting and interpreting spectroscopic data, providing a direct link between a molecule's computed structure and its experimental spectra. doi.org This is particularly useful for confirming the structure of newly synthesized compounds.

Methods like DFT are used to calculate vibrational frequencies corresponding to Infrared (IR) and Raman spectra. mdpi.com After geometry optimization, a frequency calculation is performed. The resulting theoretical wavenumbers are often systematically overestimated and are corrected using a scaling factor to improve agreement with experimental data. mdpi.com The calculations also help in assigning specific vibrational modes to observed spectral bands, such as the characteristic stretches for the C=O, C-F, and thiazole ring bonds. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption peaks in a UV-Visible spectrum. nih.govucm.es The calculation provides the absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the transition. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C), which can be compared directly to experimental values to validate the molecular structure. nih.govucm.es

Illustrative Comparison of Calculated and Experimental Vibrational Frequencies:

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Hypothetical Experimental Wavenumber (cm⁻¹) | Assignment |

| ν(C=O) | 1685 | 1680 | Carbonyl stretch |

| ν(C-F) | 1130, 1170, 1325 | 1128, 1165, 1320 | CF3 symmetric & asymmetric stretches |

| ν(C=N) | 1595 | 1590 | Thiazole ring stretch |

| ν(C-S) | 760 | 755 | Thiazole ring mode |

| Note: These values are illustrative, demonstrating the typical correlation between theoretical and experimental data. |

Conformational Analysis and Energetic Stability Studies

The three-dimensional shape (conformation) of a molecule is critical to its function, especially its ability to bind to a biological target. Conformational analysis involves identifying the most stable conformations (energy minima) and the energy barriers to rotation between them.

For this compound, the most significant conformational flexibility arises from rotation around the single bond connecting the benzoyl carbonyl carbon to the C2 position of the thiazole ring. A potential energy surface (PES) scan can be performed by systematically rotating this dihedral angle and calculating the energy at each step using quantum chemical methods.

Illustrative Conformational Energy Profile:

| Conformer | Dihedral Angle (Phenyl-C-C(O)-Thiazole) | Relative Energy (kcal/mol) | Stability |

| Twisted-Syn | ~30° | 0.00 | Most Stable |

| Twisted-Anti | ~150° | 1.2 | Less Stable |

| Planar Transition State | 0° or 180° | 4.5 | Rotational Barrier |

| Note: These values are illustrative and represent a typical outcome for such an analysis. |

Pharmacological and Biological Research on Thiazole Derivatives with Trifluoromethylbenzoyl Moieties

Antimicrobial Activity Profiles of Thiazole (B1198619) Derivatives

Thiazole derivatives containing a trifluoromethylbenzoyl group have been the subject of numerous studies to determine their effectiveness against a wide array of microbial pathogens. These investigations have revealed a broad spectrum of activity, encompassing antibacterial, antifungal, antiviral, antiparasitic, and antitubercular properties. The structural versatility of the thiazole ring allows for modifications that can enhance specificity and reduce toxicity, making these compounds promising candidates for further drug development. researchgate.net

Thiazole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov The incorporation of a trifluoromethyl group can significantly influence this activity. For instance, certain 2-trifluoromethylbenzimidazole-thiazolidinone derivatives have shown selective activity against Gram-negative bacteria like Pseudomonas aeruginosa. researchgate.net

Research has shown that substitutions on the thiazole ring can lead to improved antibacterial action. researchgate.net In some series of thiazole derivatives, compounds have exhibited antibacterial activity superior to standard antibiotics like ciprofloxacin (B1669076) and levofloxacin. researchgate.net For example, brominated derivatives have shown excellent activity against Gram-positive strains, while nitro derivatives were particularly effective against Gram-negative strains. researchgate.net

The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase. researchgate.netnih.gov Molecular docking studies have supported this, showing favorable interactions between thiazole derivatives and bacterial DNA gyrase. researchgate.net

Below is a table summarizing the antibacterial activity of selected thiazole derivatives.

| Compound Type | Test Organism | Activity | Reference |

| Thiazole Derivatives | S. aureus, E. coli | Potent activity | jchemrev.com |

| 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles | Various bacteria | Excellent antibacterial activity | biointerfaceresearch.com |

| 2-Trifluoromethylbenzimidazole-thiazolidinone derivatives | P. aeruginosa | Selectively active | researchgate.net |

| Brominated thiazole derivatives | Gram-positive bacteria | Excellent activity | researchgate.net |

| Nitro-substituted thiazole derivatives | Gram-negative bacteria | Excellent activity | researchgate.net |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus, E. coli | Promising antibacterial activity | jchemrev.com |

The antifungal potential of thiazole derivatives, including those with trifluoromethylbenzoyl moieties, has been well-documented. mdpi.comresearchgate.net These compounds have shown efficacy against a variety of fungal strains, including Candida albicans and Aspergillus niger. nih.govwisdomlib.orgnih.gov

Structure-activity relationship (SAR) studies have indicated that electron-withdrawing groups, such as the trifluoromethyl group, can enhance antifungal bioactivity. researchgate.net For example, in a study of fluorinated chalcone (B49325) derivatives, compounds with a trifluoromethoxy group were found to be more effective than those with a trifluoromethyl group. nih.gov Certain thiazole derivatives have demonstrated antifungal activity comparable to or even exceeding that of standard drugs like ketoconazole (B1673606) and fluconazole. jchemrev.com

The versatility of the thiazole scaffold allows for the synthesis of numerous analogs with the potential for enhanced antifungal specificity and reduced toxicity. researchgate.net Some thiazole derivatives have shown promising drug-like properties and oral bioavailability in computational studies. researchgate.net

The following table presents the antifungal activity of various thiazole derivatives.

| Compound Type | Test Organism | Activity | Reference |

| Thiazole-containing scaffolds | Fungal strains | Promising antifungal activity | researchgate.net |

| Thiazole derivatives | C. albicans, A. niger | Significant antifungal activity | nih.govwisdomlib.orgnih.gov |

| Fluorinated chalcones with trifluoromethoxy group | C. albicans, A. niger | More effective than trifluoromethyl analogs | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Fungal strains | Potential antifungal activity | jchemrev.com |

| Thiazole hydrazine (B178648) derivatives | C. albicans | Better antifungal activity than Griseofulvin | nanobioletters.com |

Thiazole derivatives have emerged as a significant class of compounds with a broad spectrum of antiviral activities. nih.govnih.gov Research has demonstrated their potential to inhibit the replication of various viruses, including hepatitis B virus (HBV), hepatitis C virus (HCV), and Chikungunya virus (CHIKV). kcl.ac.uknih.govreading.ac.ukreading.ac.uk

A notable example is the class of thiazolides, which are 2-hydroxyaroyl-N-(thiazol-2-yl)amides. kcl.ac.ukreading.ac.uk One such derivative, 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide, is a potent and selective inhibitor of HBV replication. kcl.ac.ukreading.ac.uk The mechanism of action of some thiazole derivatives against alphaviruses involves the inhibition of viral replication by blocking subgenomic viral RNA translation and the synthesis of structural proteins. nih.gov

Furthermore, certain N-(substituted-thiazol-2-yl)cinnamamide analogs have been identified as inhibitors of the main protease of the SARS-CoV-2 virus, highlighting the potential of these compounds in combating emerging viral threats. nih.gov The structural modifications of the thiazole ring have been shown to be crucial for antiviral potency. nih.gov

A summary of the antiviral activities of some thiazole derivatives is provided below.

| Compound/Derivative | Virus | Activity/Mechanism | Reference |

| 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide | Hepatitis B Virus (HBV) | Potent and selective inhibitor of replication | kcl.ac.ukreading.ac.uk |

| N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide | Chikungunya virus (CHIKV) | Inhibits replication by blocking viral RNA translation and structural protein synthesis | nih.gov |

| N-(substituted-thiazol-2-yl)cinnamamide analogs | SARS-CoV-2 | Inhibit the main protease | nih.gov |

| Thiazole/triazole derivatives | Bovine Viral Diarrhoea Virus (BVDV) | Moderately active | researchgate.net |

| Thiazole derivatives | Coxsackie Virus (CVB-2) | Moderate activity | researchgate.net |

Thiazole derivatives have demonstrated significant potential as antiparasitic agents, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.comoatext.comnih.govnih.gov The inclusion of a trifluoromethyl group in these derivatives can be crucial for their activity. oatext.com

Studies have shown that certain thiazole derivatives exhibit higher cytotoxic activity against the trypomastigote forms of T. cruzi than the reference drug benznidazole (B1666585), without affecting macrophage viability. nih.gov The mechanism of action for some of these compounds involves inducing apoptosis in the parasite. nih.gov

In the search for new treatments for Chagas disease, novel 1,3-thiazoles have been designed and synthesized, showing potent activity against epimastigote, amastigote, and trypomastigote forms of T. cruzi. nih.gov Some of these compounds were found to be significantly more selective than benznidazole. nih.gov Trifluoromethylated pyrazole (B372694) 2-amino-1,3,4-thiadiazole (B1665364) hybrids have also been synthesized and evaluated for their antiparasitic properties against T. cruzi. bohrium.comfrontiersin.org

The antiparasitic activity of selected thiazole derivatives is summarized in the table below.

| Compound/Derivative | Parasite | Activity | Reference |

| Thiazole derivatives with a trifluoromethyl group | Trypanosoma cruzi | Active against epimastigote, trypomastigote, and amastigote forms | oatext.com |

| New thiazole derivatives | Trypanosoma cruzi | Induce apoptosis in the parasite | nih.gov |

| Novel 1,3-thiazole derivatives | Trypanosoma cruzi | More potent than benznidazole against epimastigotes | nih.gov |

| Pyrazole-thiadiazole derivatives | Trypanosoma cruzi | Potent antiparasitic activity | mdpi.com |

| Trifluoromethylated pyrazole 2-amino-1,3,4-thiadiazole hybrids | Trypanosoma cruzi | Antiparasitic properties | bohrium.comfrontiersin.org |

| Naphthyl-thiazole derivatives | Trypanosoma cruzi, Leishmania amazonensis | Cytotoxic potential | unl.pt |

Thiazole-based compounds have emerged as a promising class of agents against Mycobacterium tuberculosis. nih.gov The introduction of substituted benzoyl groups, including those with trifluoromethyl moieties, at the N-2 position of the aminothiazole has been shown to significantly improve antitubercular activity. nih.gov

In one study, a series of 2-aminothiazoles were synthesized, and a derivative, N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, emerged as a highly potent analog with a minimum inhibitory concentration (MIC) of 0.024 μM. nih.gov This highlights the potential of the thiazole scaffold as a template for developing new antitubercular drugs. nih.gov

The following table provides an overview of the antitubercular activity of certain thiazole derivatives.

| Compound/Derivative | Target | Activity | Reference |

| Substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives | Mycobacterium tuberculosis H37Rv | Good anti-tubercular activities with MIC values between 1 μM and 61.2 μM | nih.gov |

| N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Mycobacterium tuberculosis | Highly potent with a MIC of 0.024 μM | nih.gov |

| Phenyl thiazole derivatives | Mycobacterium tuberculosis H37Rv strain | Significant antitubercular activity | researchgate.net |

Antineoplastic and Antiproliferative Activities

Thiazole derivatives, including those bearing a trifluoromethylbenzoyl moiety, have garnered attention for their potential as anticancer agents. nih.govnih.gov The trifluoromethyl group can play a crucial role in the antiproliferative activity of these compounds.

A study on N-bis(trifluoromethyl)alkyl-N'-thiazolyl and -benzothiazolyl ureas revealed their in vitro antiproliferative activities against various human cancer cell lines. nih.gov For instance, one of the tested compounds showed significant activity against prostate cancer (PC-3) cell lines. nih.gov

Furthermore, fluorinated benzothiazole-substituted 4-hydroxycyclohexa-2,5-dienones have demonstrated comparable antiproliferative activity to non-fluorinated precursors in sensitive human cancer cell lines, with nanomolar GI50 values. nih.gov These compounds also showed inhibitory activity against the thioredoxin signaling system, a key target in cancer therapy. nih.gov The synthesis and evaluation of new series of these compounds continue to be an active area of research. nih.gov

The table below summarizes the antineoplastic and antiproliferative activities of some thiazole derivatives.

| Compound/Derivative | Cancer Cell Line(s) | Activity/Mechanism | Reference |

| N-bis(trifluoromethyl)alkyl-N'-thiazolyl ureas | Prostate cancer (PC-3), CNS cancer (SNB-75), Renal cancer (UO-31), Leukemia (SR) | Antiproliferative activity | nih.gov |

| Fluorinated benzothiazole-substituted 4-hydroxycyclohexa-2,5-dienones | Sensitive human cancer cell lines | Nanomolar GI50 values; inhibitory activity against the thioredoxin signaling system | nih.gov |

| Copper complexes with thiazole-based derivatives | Breast cancer | Cytotoxic effects | mdpi.com |

Inhibition of Tumor Cell Growth and Metastasis

Thiazole derivatives featuring trifluoromethyl and benzoyl groups have been the subject of research for their potential as anticancer agents, demonstrating effects on tumor cell proliferation, survival, and metastasis. nih.govjpionline.org These compounds have been shown to interfere with various cellular mechanisms crucial for cancer progression.

One area of investigation is the inhibition of key signaling pathways that are often dysregulated in cancer. For instance, certain thiazole derivatives act as dual inhibitors of PI3K/mTOR, a critical pathway for cell growth and proliferation. nih.gov The aberrant upregulation of the PI3K/AKT/mTOR cascade is a known factor in the development of various cancers, including leukemia. nih.gov By blocking this pathway, these compounds can effectively halt cancer cell growth. For example, a series of novel thiazole derivatives were synthesized and evaluated for their ability to inhibit PI3Kα and mTOR, with some compounds showing potent activity. nih.gov

Furthermore, some thiazole derivatives have been found to inhibit enzymes essential for tumor progression, such as receptor tyrosine kinases like EGFR and VEGFR-2. nih.govmdpi.com These enzymes are involved in signaling networks that control tumor cell proliferation, differentiation, motility, and angiogenesis. nih.gov A novel series of thiazole-based compounds demonstrated dual inhibitory activity against both EGFR and VEGFR-2. nih.gov

The inhibition of metastasis, the process by which cancer cells spread to other parts of the body, is another critical aspect of anticancer therapy. Research has shown that specific thiazole derivatives can potently inhibit the migration and invasion of metastatic cancer cells. nih.govresearchgate.netnih.gov One study identified a thiazole derivative, compound 5k, that significantly blocked the migration of metastatic breast cancer, cervical cancer, and non-small cell lung cancer cells. nih.govresearchgate.net This anti-migration activity may be linked to the disruption of the actin cytoskeleton, which is necessary for cell movement. nih.gov

Studies have also explored the cytotoxic effects of these compounds, revealing that their structural features play a significant role in their potency. For example, the presence of a 2-ethoxyphenol (B1204887) moiety or a 3-chloro-4-nitrophenyl ring on the thiazole structure was shown to result in broad-spectrum anticancer activity against a wide range of cancer cell lines. nih.gov

Cellular Specificity and Potency Assessment in Cancer Cell Lines

The evaluation of cellular specificity and potency is a critical step in the development of anticancer drugs, aiming to maximize efficacy against cancer cells while minimizing harm to normal cells. Research on thiazole derivatives with trifluoromethylbenzoyl moieties has included extensive screening against various cancer cell lines and assessment of their selectivity.

The potency of these compounds is often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values. For example, a series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group were tested against several human cancer cell lines, including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT), as well as normal cell lines (CHO-K1, HaCaT). nih.gov One of the most active compounds, 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govsemanticscholar.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b), demonstrated significant cytotoxic effects across the tested cancer cell lines. nih.gov

Similarly, a series of thiazole-naphthalene derivatives were evaluated for their antiproliferative activities on MCF-7 (human breast cancer) and A549 (human lung adenocarcinoma) cell lines. nih.gov Compound 5b from this series was identified as the most potent, with IC50 values of 0.48 ± 0.03 µM against MCF-7 and 0.97 ± 0.13 µM against A549 cells. nih.gov Importantly, this compound showed significantly lower toxicity to the normal human embryonic kidney cell line (HEK293), indicating a degree of selectivity for cancer cells. nih.gov

The selectivity index (SI) is another important parameter, calculated as the ratio of the IC50 value in normal cells to that in cancer cells. In a study of PI3K/mTOR dual inhibitors, two thiazole derivatives, compounds 3b and 3e, were tested against the leukemia cell line HL-60(TB) and normal lymphocytes. These compounds demonstrated good selectivity for cancer cells, with SI values of 12.31 and 9.90, respectively. nih.gov

The table below summarizes the in vitro antiproliferative activity of selected thiazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Compound 3b | Leukemia (HL-60(TB)) | GI50: 2.32 | nih.gov |

| Compound 3e | Leukemia (HL-60(TB)) | GI50: 2.29 | nih.gov |

| Compound 3b | Leukemia (RPMI-8226) | GI50: 2.31 | nih.gov |

| Compound 3e | Breast (HS 578T) | GI50: 2.36 | nih.gov |

| Compound 5b | Breast (MCF-7) | IC50: 0.48 | nih.gov |

| Compound 5b | Lung (A549) | IC50: 0.97 | nih.gov |

| Compound 4c | Breast (MCF-7) | IC50: 2.57 | mdpi.com |

| Compound 4c | Liver (HepG2) | IC50: 7.26 | mdpi.com |

| Compound 11d | Not Specified | GI50: 0.03 | nih.gov |

| Compound 11f | Not Specified | GI50: 0.027 | nih.gov |

| Compound 3b | Melanoma (A375) | IC50: 10.1 | nih.gov |

| Compound 3b | Melanoma (C32) | IC50: 12.4 | nih.gov |

| Compound 3b | Prostate (DU145) | IC50: 15.6 | nih.gov |

| Compound 3b | Breast (MCF-7/WT) | IC50: 16.2 | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Thiazole derivatives, including those with trifluoromethyl and benzoyl components, have shown potential as anti-inflammatory and immunomodulatory agents. nih.govnih.govnih.gov Inflammation is a key process in many diseases, and the modulation of the immune response is a valuable therapeutic strategy.

The anti-inflammatory effects of some thiazole derivatives are mediated through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2). nih.govfrontiersin.orgmdpi.com COX-2 is responsible for the production of prostaglandins, which are mediators of inflammation. In one study, two thiazole derivatives, CX-32 and CX-35, were found to significantly block the production of prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov This effect was comparable to that of a selective COX-2 inhibitor, suggesting that these compounds may act through a similar mechanism. nih.gov

Furthermore, some thiazole-based compounds have been designed as dual inhibitors of the COX and 5-lipoxygenase (5-LOX) pathways, offering a broader anti-inflammatory effect. frontiersin.org In a study of newly synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, compounds 5d and 5e were identified as potent inhibitors of both COX-1/COX-2 and 5-LOX enzymes. frontiersin.org

Beyond enzyme inhibition, thiazole derivatives can also modulate the production of pro-inflammatory cytokines. A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were shown to effectively inhibit the LPS-induced release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. rsc.org

In addition to anti-inflammatory effects, some thiazole derivatives exhibit immunomodulatory properties. A compound known as tiprotimod, a carboxyalkylthio-substituted thiazole-carboxylic acid, has been identified as a potent immunopotentiator. nih.govnih.gov It was shown to stimulate macrophage activity and enhance both humoral and cell-mediated immune responses in animal models. nih.gov This suggests that certain thiazole structures can be used to boost the immune system.

Antioxidant Properties and Free Radical Scavenging Capabilities

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer and cardiovascular conditions. nih.govresearchgate.net Thiazole derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals. mdpi.comnih.gov

The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com In one study, a series of thiazole derivatives of coumarin (B35378), compounds 11d and 11f, demonstrated significant antioxidant activity, scavenging 71% and 73% of DPPH radicals at a concentration of 10 µM, respectively. nih.gov

The structural features of these molecules, particularly the presence of phenolic fragments, can contribute significantly to their antioxidant capacity. mdpi.com A study on novel thiazole and thiazolidinone derivatives with phenolic substituents found that their antioxidant activity, as measured by ABTS radical scavenging and ferric reducing capacity, exceeded that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol in most cases. mdpi.com

Furthermore, a series of novel thiazolyl-polyphenolic compounds were synthesized and evaluated for their antioxidant potential. nih.gov Two compounds, 7j and 7k, exhibited significantly enhanced antioxidant activity compared to the standards ascorbic acid and Trolox in multiple assays, including ABTS, DPPH, reducing power, total antioxidant capacity, ferric reducing antioxidant power (FRAP), and cupric reducing antioxidant capacity (CUPRAC). nih.gov

The table below presents the antioxidant activity of selected thiazole derivatives.

| Compound | Assay | Activity | Reference |

| Compound 11d | DPPH Scavenging | 71% at 10 µM | nih.gov |

| Compound 11f | DPPH Scavenging | 73% at 10 µM | nih.gov |

| Trolox (Reference) | DPPH Scavenging | 78% at 10 µM | nih.gov |

Other Biological Activities and Therapeutic Explorations (e.g., Antidiabetic, Neurodegenerative Disease Targets)

The therapeutic potential of thiazole derivatives extends beyond cancer and inflammation, with research exploring their utility in treating other conditions such as diabetes and neurodegenerative diseases. nih.govmdpi.com

In the context of diabetes, thiazole-based compounds have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate digestion and glucose absorption. mdpi.com By inhibiting these enzymes, it is possible to control postprandial hyperglycemia. A series of benzimidazole-based thiazole derivatives were synthesized and found to be multipotent inhibitors of these enzymes. mdpi.com

For neurodegenerative diseases like Alzheimer's and Parkinson's, thiazole derivatives are being explored for their ability to target various pathological mechanisms. nih.govnih.govmdpi.com Alzheimer's disease is characterized by the aggregation of amyloid-beta peptide and tau protein, as well as cholinergic dysfunction. nih.govnih.gov Thiazole and thiazolidine-based compounds have demonstrated the ability to inhibit cholinesterase activity, as well as the aggregation of amyloid-beta and tau. nih.govnih.gov They have also been shown to target other relevant enzymes such as beta-secretase-1 and glycogen (B147801) synthase kinase-3β. nih.govnih.gov

Monoamine oxidase (MAO) is another therapeutic target for neurodegenerative diseases, as it is involved in the metabolism of key neurotransmitters. mdpi.com The thiazole scaffold is being used to develop a diverse range of therapeutic agents targeting the central nervous system. mdpi.com Furthermore, some heterocyclic compounds, including those with a thiazole core, have been developed as inhibitors of the LRRK2 enzyme, which is a target in Parkinson's disease. csic.es

Mechanistic Elucidation of Biological Actions of Thiazole Derivatives

Molecular Target Identification and Validation

No studies were found that identified or validated specific molecular targets, such as enzymes or receptors, for 2-(4-Trifluoromethylbenzoyl)thiazole.

Pathway Inhibition and Signaling Cascade Modulation in Biological Systems

There is no available information detailing the effects of this compound on specific biological pathways or signaling cascades.

Enzyme Inhibition Kinetics and Specificity

No research could be located that investigated the enzyme inhibition kinetics and specificity of this compound against enzymes such as COX-2, serine protease urokinase, DHODH, topoisomerases, EGFR, or VEGFR-2.

Receptor Antagonism/Agonism Characterization

Information regarding the characterization of this compound as an antagonist or agonist at any receptor, including adenosine (B11128) receptors or metabotropic glutamate (B1630785) receptor 5, is not present in the available literature.

In Vitro Cellular Assays for Biological Activity Profiling

No published in vitro studies were found that profiled the biological activity of this compound. Consequently, there is no data on its effects on cell viability, cell proliferation, or its performance in specific inhibition assays.

Structure Activity Relationship Sar Studies of Substituted Thiazoles

Influence of Substituents at Thiazole (B1198619) Ring Positions (C2, C4, C5) on Biological Activity

The biological activity of thiazole-containing compounds is highly dependent on the nature and position of substituents on the thiazole ring. The C2, C4, and C5 positions are key points for modification, and alterations at these sites can significantly impact potency, selectivity, and pharmacokinetic properties.

Substitutions at the C2 position are common in many biologically active thiazoles. The introduction of an aminothiazole moiety at this position is a well-established strategy in medicinal chemistry, as seen in various FDA-approved drugs. mdpi.com The nature of the substituent on this amino group can drastically alter the biological response. For instance, in a series of 2-amino-4-arylthiazole derivatives, the introduction of different acyl groups on the 2-amino function led to varying anti-giardial activities. mdpi.com

The C4 position of the thiazole ring is another critical site for substitution. Often, an aryl group at this position is beneficial for activity. Studies on 2,4-disubstituted thiazoles have shown that the nature of the aryl group at C4 can influence anticancer activity. researchgate.net For example, in a series of thiazole-naphthalene hybrids, modifications to the aryl group at the C4 position led to significant changes in their ability to inhibit tubulin polymerization. nih.gov

Substitutions at the C5 position can also modulate biological activity. In some series of 2-amino-4-arylthiazoles, the introduction of a bromo group at the C5 position was found to enhance bioactivity. mdpi.com Furthermore, the presence of a carboxylate or other functional groups at C5 can provide a handle for further structural modifications or influence the compound's interaction with its biological target. ajgreenchem.com

The interplay of substituents at these different positions is complex. For example, in a study of thiazole-based chalcones, the combination of substituents at both the C2 and C4 positions was crucial for their anticancer and tubulin polymerization inhibitory effects. researchgate.net This highlights the importance of considering the entire substitution pattern of the thiazole ring when designing new derivatives.

Role of the 4-Trifluoromethylbenzoyl Moiety in Modulating Biological Activity and Selectivity

The 4-trifluoromethylbenzoyl moiety is a key structural feature in many pharmacologically active molecules. The trifluoromethyl (CF3) group, in particular, possesses unique properties that can significantly enhance the biological profile of a compound.

The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule. This can affect how the compound interacts with its biological target, potentially leading to stronger binding or altered selectivity. The CF3 group is also highly lipophilic, which can improve the compound's ability to cross cell membranes and reach its site of action. Furthermore, the introduction of a trifluoromethyl group can block metabolic pathways, increasing the compound's stability and duration of action. mdpi.com

In the context of 2-(4-Trifluoromethylbenzoyl)thiazole, the benzoyl group acts as a linker connecting the trifluoromethyl-substituted phenyl ring to the C2 position of the thiazole. This entire moiety is crucial for the compound's interaction with its biological target. For instance, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles, which are structurally similar to the target compound, the benzoyl linker was found to be important for their potent anticancer activity. mdpi.com

Impact of Lipophilicity and Electronic Properties on Biological Potency and Distribution

The lipophilicity and electronic properties of a molecule are fundamental determinants of its biological activity. These physicochemical parameters govern a compound's ability to cross biological membranes, interact with its target, and be metabolized and eliminated from the body.

Lipophilicity , often quantified by the partition coefficient (logP), plays a critical role in the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. A compound's ability to penetrate the lipid bilayers of cell membranes is directly related to its lipophilicity. For thiazole derivatives, optimizing lipophilicity is crucial for achieving good oral bioavailability and reaching the target site. The trifluoromethyl group in this compound significantly increases its lipophilicity, which can enhance its cell permeability.

Electronic properties , such as the distribution of electron density and the presence of electron-donating or electron-withdrawing groups, are key to a molecule's interaction with its biological target. The electron-withdrawing nature of the trifluoromethyl group in the 4-Trifluoromethylbenzoyl moiety can create a partial positive charge on the carbonyl carbon, making it a more effective hydrogen bond acceptor. This can lead to stronger interactions with amino acid residues in the binding pocket of a target protein. Quantitative Structure-Activity Relationship (QSAR) studies on related 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives have shown that electronic parameters are highly correlated with their biological activity. researchgate.net

The interplay between lipophilicity and electronic properties is complex and often requires a delicate balance for optimal biological activity. While high lipophilicity can improve membrane permeability, it can also lead to increased metabolic breakdown and reduced aqueous solubility. Therefore, medicinal chemists often aim for a "sweet spot" in terms of these properties to maximize therapeutic efficacy.

Design Principles for Enhanced Efficacy and Target Specificity in Thiazole Scaffold Optimization

The optimization of the thiazole scaffold for enhanced efficacy and target specificity is guided by several key design principles derived from extensive SAR studies. These principles involve a multi-faceted approach, considering the target, the mechanism of action, and the desired pharmacokinetic profile.

One of the primary strategies is scaffold hopping and bioisosteric replacement . This involves replacing the thiazole core with other heterocycles or modifying its substituents with groups that have similar physicochemical properties but may lead to improved activity or selectivity. For example, in the development of tubulin polymerization inhibitors, the thiazole ring has been incorporated into various hybrid structures, such as thiazole-naphthalene and thiazole-chalcone derivatives, to enhance their anticancer effects. researchgate.netnih.gov

Structure-based drug design is another powerful approach. If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict how different thiazole analogs will bind. This allows for the rational design of new compounds with improved interactions with the target, leading to higher potency and selectivity. Docking studies have been instrumental in understanding the binding modes of various thiazole-based inhibitors. mdpi.com

The introduction of pharmacophoric features known to interact with specific targets is a common strategy. For instance, the 3,4,5-trimethoxyphenyl moiety is a well-known pharmacophore for tubulin inhibitors. researchgate.net Incorporating such features into a thiazole-based scaffold can direct the compound to the desired target.

Finally, optimizing the ADME properties of the compound is crucial for its in vivo efficacy. This can be achieved by modifying the lipophilicity, polarity, and metabolic stability of the molecule. The introduction of polar groups or ionizable functions can improve aqueous solubility and bioavailability, as demonstrated in the development of water-soluble phenyl-aminothiazole (PAT) compounds. mdpi.com

By applying these design principles, medicinal chemists can systematically optimize the thiazole scaffold to develop new drug candidates with improved therapeutic profiles.

Data Tables

Table 1: In Vitro Cytotoxic Activity (IC50) of Selected Thiazole Derivatives against Cancer Cell Lines

| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole Derivative 1 | 2-((5-Cinnamoyl-4-methylthiazol-2-yl)thio)acetyl)-2H-chromen-2-one | MCF-7 | 18.2 | nih.gov |

| Thiazole Derivative 2 | 2-(2-(4-Hydroxy-3-phenyldiazenyl)benzylidene)hydrazinyl)thiazole-4[5H]-one | MCF-7 | 2.57 | mdpi.com |

| Thiazole Derivative 3 | Thiazole-naphthalene hybrid | MCF-7 | 0.48 | nih.gov |

| Thiazole Derivative 4 | 2-(hydrazinyl)-1,3-thiazole derivative | MCF-7 | 5.73 | mdpi.com |

| Thiazole Derivative 5 | 2,4-disubstituted thiazole | HepG2 | 2.00 | researchgate.net |

Table 2: Tubulin Polymerization Inhibitory Activity of Selected Thiazole Derivatives

| Compound | Structure | IC50 (µM) | Reference |

| Thiazole Derivative A | Thiazole-naphthalene hybrid | 3.3 | nih.gov |

| Thiazole Derivative B | 2,4-disubstituted thiazole | 2.00 | researchgate.net |

| Thiazole Derivative C | Thiazole-hydrazone-indole conjugate | 1.68 | researchgate.net |

Future Research Directions and Emerging Trends for 2 4 Trifluoromethylbenzoyl Thiazole

Exploration of Novel Synthetic Pathways for Complex Thiazole (B1198619) Derivatives

The future of drug development relies on the ability to synthesize structurally diverse and complex molecules efficiently. While the classical Hantzsch thiazole synthesis remains a fundamental method, recent research has focused on developing novel and more versatile synthetic routes. benthamdirect.comresearchgate.net These emerging strategies are crucial for creating derivatives of 2-(4-Trifluoromethylbenzoyl)thiazole with enhanced therapeutic potential.

Future synthetic exploration is moving towards:

Multi-component Reactions: Designing one-pot reactions where multiple starting materials combine to form complex thiazole derivatives in a single step. This approach increases efficiency and allows for the rapid generation of a diverse library of compounds for screening. acs.org

Catalyst-Driven Synthesis: The use of novel catalysts, such as samarium(III) chloride or palladium, is enabling new types of bond formations and ring closures under milder conditions. rsc.org This allows for the incorporation of sensitive functional groups that might not be compatible with traditional synthetic methods.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying this technology to thiazole synthesis can lead to higher yields and purity, facilitating a more rapid and cost-effective production of complex derivatives.

DNA-Compatible Synthesis: For the creation of DNA-encoded libraries (DELs), developing synthetic routes that are compatible with DNA tags is a major trend. This allows for the synthesis and screening of massive libraries of compounds to identify novel hits against various biological targets. acs.org

A summary of established and emerging synthetic strategies is presented in Table 1.

| Synthetic Strategy | Description | Key Precursors/Reagents | Relevance for Complex Derivatives |

| Hantzsch Synthesis | A classical condensation reaction to form the thiazole ring. researchgate.net | α-halocarbonyl compounds, Thioamides | Foundational method, widely used but can have limitations with sensitive substrates. benthamdirect.com |

| Cook-Heilborn Method | A pathway for synthesizing 2-aminothiazole (B372263) derivatives. researchgate.net | 2-aminonitriles | Useful for creating specific substituted thiazoles. |

| Multi-component Cycloaddition | A one-pot reaction combining three or more components to build complex fused scaffolds. acs.org | Azomethine ylides, Aldehydes, Maleimides | Highly efficient for generating structural diversity and sp3-rich, drug-like molecules. acs.org |

| Catalytic Condensation | Use of transition metals or other catalysts to facilitate ring formation under mild conditions. rsc.org | Aminothiol, Carboxaldehyde, Hydrazide | Allows for greater functional group tolerance and the synthesis of novel thiazoline-based compounds. rsc.org |

Advanced Computational Approaches for Predictive Modeling and Rational Compound Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their properties before synthesis. researchgate.net For derivatives of this compound, these methods accelerate the discovery process, reduce costs, and improve the success rate of drug development.

Key computational trends include:

Molecular Docking and Dynamics: These techniques are used to predict how a molecule will bind to a specific biological target. researchgate.netnih.gov Molecular dynamics simulations further analyze the stability of the ligand-protein complex over time, providing insights into the binding interactions that are crucial for efficacy. researchgate.net

ADME/T Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new compounds. researchgate.netnih.gov This early-stage screening helps to eliminate candidates with poor pharmacokinetic profiles, a major cause of failure in drug development. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. acs.org This allows researchers to predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates for synthesis.

Artificial Intelligence (AI) and Machine Learning: AI-driven methods are being used to analyze vast datasets, identify novel drug targets, and design new molecules with desired properties. These approaches can uncover complex patterns that are not apparent through traditional analysis.

Table 2 highlights the application of these computational methods in the design of thiazole-based compounds.

| Computational Method | Application in Drug Design | Example from Thiazole Research |

| Molecular Docking | Predicts binding affinity and mode of interaction with a biological target. | Used to understand how thiazole derivatives bind to targets like Bcl-2, Akt, and VEGFR-2. rsc.orgnih.gov |

| Molecular Dynamics | Simulates the movement of the ligand-protein complex to assess stability. | Performed to analyze conformational changes and interaction stability of thiazole ligands with their target proteins. researchgate.net |

| ADME/T Prediction | Forecasts pharmacokinetic properties and potential toxicity. | Employed to evaluate the drug-likeness of novel thiazole hybrids and prioritize candidates with favorable profiles. researchgate.netnih.gov |

| QSAR | Correlates chemical structure with biological activity to guide optimization. | Conducted to understand the structural basis of anticancer activity and guide further modifications. acs.org |

Identification and Validation of New Biological Targets and Therapeutic Areas

Thiazole derivatives have demonstrated a remarkable breadth of biological activity, acting on a wide range of targets. bohrium.comresearchgate.net A key future direction for compounds like this compound is the identification and validation of novel biological targets to address unmet medical needs, particularly in oncology, infectious diseases, and neurodegenerative disorders.

Emerging therapeutic targets for thiazole-based compounds include:

Oncology: Beyond established targets, research is exploring the inhibition of pathways involved in metastasis and drug resistance. nih.gov Targets like protein kinases (e.g., PI3K, mTOR, Akt, VEGFR-2), anti-apoptotic proteins (Bcl-2), and DNA repair enzymes (PARP) are areas of intense investigation. rsc.orgresearchgate.netnih.gov

Infectious Diseases: With growing antimicrobial resistance, there is an urgent need for new drugs. Thiazoles are being investigated as inhibitors of essential bacterial and fungal enzymes, such as DNA gyrase and lanosterol (B1674476) C14α-demethylase, which are distinct from human enzymes. nih.govmdpi.com

Neurodegenerative Diseases: In conditions like Alzheimer's disease, multi-target approaches are promising. Thiazole hybrids are being designed to simultaneously inhibit enzymes like acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), and β-secretase (BACE-1). nih.gov

Anti-inflammatory: Chronic inflammation is linked to numerous diseases. Thiazoles are being explored as inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Table 3 summarizes some of the key biological targets being explored for thiazole derivatives.

| Therapeutic Area | Biological Target(s) | Mechanism of Action |

| Anticancer | EGFR, VEGFR-2, PI3K/mTOR, Akt, Bcl-2, PARP | Inhibition of cell proliferation, angiogenesis, and survival pathways; induction of apoptosis. nih.govresearchgate.netnih.gov |

| Antibacterial | DNA Gyrase | Inhibition of bacterial DNA replication. nih.gov |

| Antifungal | Lanosterol C14α-demethylase | Disruption of fungal cell membrane synthesis. |

| Anti-Alzheimer's | AChE, BChE, MAO-B, BACE-1 | Modulation of neurotransmitter levels, reduction of amyloid-β production and neuroinflammation. nih.gov |

| Anti-inflammatory | COX-2, 5-LOX | Inhibition of pro-inflammatory mediator synthesis. |

Development of Multi-targeted Thiazole Hybrids

The "one molecule, one target" paradigm is being challenged by the complexity of diseases like cancer and Alzheimer's. The development of multi-target-directed ligands (MTDLs), or hybrid molecules, is an emerging strategy to improve therapeutic efficacy and overcome drug resistance. acs.orgnih.gov This approach involves combining two or more pharmacophores into a single molecule designed to interact with multiple biological targets simultaneously. acs.org

Future research in this area will focus on:

Rational Design: Utilizing structural information from different pharmacophores to design novel hybrids. For example, combining the thiazole core with other heterocyclic systems like pyrazole (B372694), imidazole, or coumarin (B35378) has yielded compounds with dual or multiple activities. nih.govacs.org

Synergistic Effects: Creating hybrids that not only act on multiple targets but do so synergistically, where the combined effect is greater than the sum of its parts. This can lead to enhanced potency at lower concentrations, potentially reducing side effects.

Broad-Spectrum Agents: In infectious diseases, hybrids could target multiple enzymes in a pathogen or even be active against different types of pathogens (e.g., antibacterial and antifungal).

Cancer Therapy: In oncology, MTDLs are being designed to concurrently inhibit key pathways like cell proliferation and angiogenesis (e.g., dual EGFR/VEGFR inhibitors) or to induce cell death while blocking DNA repair mechanisms. nih.govresearchgate.net

Table 4 provides examples of multi-targeted thiazole hybrids from recent research.

| Hybrid Combination | Targeted Disease/Area | Biological Targets | Reference |

| Thiazole-Coumarin | Cancer, Bacterial Infections | EGFR, VEGFR-2, E. coli DNA gyrase | nih.gov |

| Thiazole-Pyrazoline | Cancer, Fungal Infections | BRAFV600E, Candida zeylanoides | acs.org |

| Imidazole-Thiadiazole | Diabetes, Alzheimer's | α-glucosidase, α-amylase, AChE, BChE | nih.gov |

| Thiazole-Benzimidazole | Cancer | Human cancer cell lines | wisdomlib.org |

Strategies for Optimizing Biological Activity and Pharmacological Profiles for Lead Compound Development

Once a promising "hit" compound like this compound is identified, the next critical phase is lead optimization. This process involves systematically modifying the molecule's structure to enhance its potency, selectivity, and pharmacokinetic (ADME/T) properties, transforming it into a viable drug candidate. nih.gov

Key optimization strategies for future development include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogues with systematic modifications to identify which parts of the molecule are essential for activity. For instance, altering substituents on the phenyl ring or the thiazole core can dramatically impact potency and selectivity. nih.govtmu.edu.tw

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known, SBDD can be used to design modifications that improve the "fit" of the compound in the target's binding site. This can involve adding or modifying functional groups to form stronger interactions like hydrogen bonds or hydrophobic contacts. tmu.edu.twacs.org

Improving Pharmacokinetics: Modifications are often made to improve properties like solubility, metabolic stability, and cell permeability. nih.govresearchgate.net For example, the trifluoromethyl group in the parent compound is a common modification used to block metabolic breakdown. Further strategies could involve adding polar groups to improve solubility or fine-tuning lipophilicity to balance permeability and absorption. researchgate.net

Reducing Off-Target Effects: As a lead is optimized for its primary target, it is crucial to test for and minimize interactions with other proteins (off-targets) that could cause adverse effects. This often involves iterative cycles of design, synthesis, and testing to achieve the desired selectivity. researchgate.net

The ultimate goal of lead optimization is to produce a drug candidate with a balanced profile of high efficacy, good safety, and favorable pharmacokinetics suitable for clinical development. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Trifluoromethylbenzoyl)thiazole and its derivatives?

Methodological Answer: The synthesis typically involves coupling reactions between thiazole precursors and substituted benzoyl chlorides. Key steps include:

- Reaction conditions : Use of polar aprotic solvents (e.g., DMSO, DMF) and catalysts like triethylamine or pyridine to facilitate nucleophilic acyl substitution .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization in ethanol-water mixtures improves yield and purity .

- Derivatization : Substituents on the thiazole ring (e.g., halogen, methoxy, or trifluoromethyl groups) are introduced via α-bromoacetophenone intermediates (e.g., 2-bromo-4-cyanophenylacetone) in cyclization reactions with thiosemicarbazones .

Q. Table 1: Example Reaction Yields for Thiazole Derivatives

| Substituent on Thiazole | Yield (%) | Reference |

|---|---|---|

| 4-Cyanophenyl | 66–79 | |

| 4-Bromophenyl | 65 | |

| 4-Methoxyphenyl | 70 |

Q. How is the purity and structural integrity of synthesized this compound confirmed?

Methodological Answer: A multi-technique approach is essential:

- Elemental Analysis : Verify C, H, N, S content (deviation ≤ ±0.4% from theoretical values) .

- Spectroscopy :

- IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and thiazole ring (C-S, ~680 cm⁻¹) vibrations .

- NMR : ¹H/¹³C NMR to resolve trifluoromethyl (δ ~110–120 ppm in ¹³C) and aromatic proton splitting patterns .

- Melting Point : Sharp melting ranges (e.g., 139–143°C) indicate purity .

Advanced Research Questions

Q. What strategies enhance the bioavailability of this compound derivatives in pharmacological studies?

Methodological Answer:

- Salt Formation : React with sodium/potassium hydroxides or organic bases (e.g., morpholine) to improve solubility. For example, sodium salts of thioacetic acid derivatives show 30–40% higher aqueous solubility .

- Pro-Drug Design : Introduce hydrolyzable groups (e.g., acetyl esters) that cleave in vivo to release the active compound .

- Lipid Nanoparticle Encapsulation : Use PEGylated lipids to increase plasma half-life, as demonstrated for analogous thiazole-based anticancer agents .

Q. How do structural modifications at the thiazole ring influence anticancer activity?

Methodological Answer: Substituent effects are evaluated via structure-activity relationship (SAR) studies:

- Electron-Withdrawing Groups : 4-Cyanophenyl and 4-bromophenyl derivatives exhibit enhanced activity (GI₅₀: 1.0–1.6 µM) against MCF-7 and HCT-116 cells due to improved target binding (e.g., caspase-3 activation) .

- Hydrophobic Substituents : 4-Trifluoromethyl groups increase membrane permeability, correlating with 2–3× higher cytotoxicity compared to unsubstituted analogs .

Q. Table 2: Anticancer Activity of Selected Derivatives

| Compound | GI₅₀ (µM) | Cell Line | Mechanism | Reference |

|---|---|---|---|---|

| 3f (4-Cyanophenyl) | 1.0 ± 0.1 | MCF-7 | Caspase-3 activation | |

| 3b' (4-Bromophenyl) | 1.6 ± 0.2 | HCT-116 | Apoptosis induction |

Q. How can computational methods predict target interactions of this compound derivatives?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., EGFR or tubulin). For example, 9c (4-bromophenyl derivative) showed a docking score of −9.2 kcal/mol, indicating strong hydrophobic interactions .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD values < 2 Å suggest stable binding .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from:

- Assay Variability : Standardize cell lines (e.g., use authenticated MCF-7 from ATCC) and incubation times (48–72 hours) .

- Solubility Artifacts : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent toxicity .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance, as done for GI₅₀ comparisons in .